![molecular formula C22H16N2O2S B2411799 4-乙酰基-N-[4-(1,3-苯并噻唑-2-基)苯基]苯甲酰胺 CAS No. 415934-97-3](/img/structure/B2411799.png)
4-乙酰基-N-[4-(1,3-苯并噻唑-2-基)苯基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
科学研究应用
4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide has a wide range of scientific research applications:
作用机制
Target of Action
The primary target of 4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This enzyme plays a crucial role in the survival and virulence of the bacteria, making it an attractive target for anti-tubercular drugs .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to a halt in the cell wall biosynthesis of Mycobacterium tuberculosis. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of DprE1 affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption in the pathway leads to the inability of the bacteria to maintain its cell wall, which is essential for its survival and proliferation. The downstream effects of this disruption are a decrease in the viability of the bacteria and a reduction in its ability to cause infection .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability
Result of Action
The result of the action of 4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis pathway, the compound effectively reduces the viability of the bacteria, leading to a decrease in the severity of the infection .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of a catalyst such as piperidine and a solvent like ethanol . The process can be further optimized using microwave irradiation or one-pot multicomponent reactions to improve yield and reduce reaction time .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including 4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide, often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient methods such as microwave-assisted synthesis . The scalability of these methods ensures that the compound can be produced in large quantities for various applications.
化学反应分析
Types of Reactions
4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted derivatives depending on the specific reagents and conditions used .
相似化合物的比较
Similar Compounds
Benzothiazole: The parent compound with a simpler structure but similar biological activities.
2-aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
4-nitrophenylsulfonylbenzamide: Another benzamide derivative with distinct biological properties.
Uniqueness
4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide stands out due to its specific substitution pattern, which enhances its biological activity and makes it a versatile compound for various applications. Its unique structure allows for targeted interactions with molecular pathways, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S/c1-14(25)15-6-8-16(9-7-15)21(26)23-18-12-10-17(11-13-18)22-24-19-4-2-3-5-20(19)27-22/h2-13H,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBRJMRUCYRQNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N1-(2,4-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2411716.png)
![(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride](/img/structure/B2411717.png)
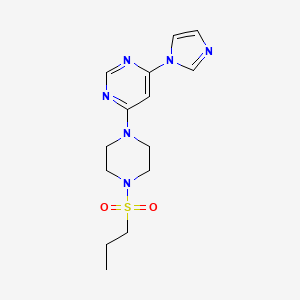
![1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B2411720.png)
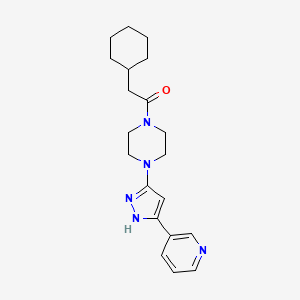
![2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide](/img/structure/B2411727.png)
![ETHYL 2-(3,5-DICHLOROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2411728.png)
![2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline](/img/structure/B2411730.png)
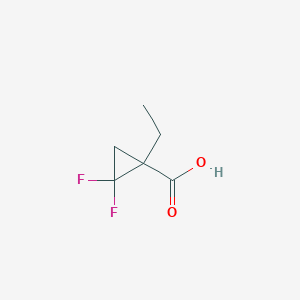
![1-(1-Adamantyl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2411732.png)
![5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2411734.png)
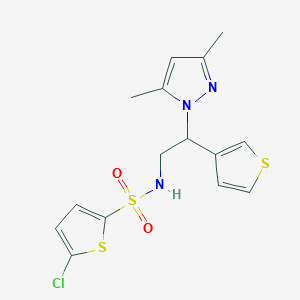
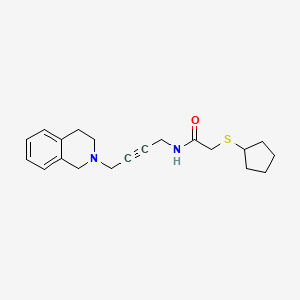
![(E)-ethyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2411739.png)
